2,4-Dinitrophenylacetic acid
Overview
Description
2,4-Dinitrophenylacetic acid is an organic compound with the molecular formula C8H6N2O6. It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrophenylacetic acid is Pentaerythritol tetranitrate reductase . This enzyme is found in Enterobacter cloacae, a bacterium that is part of the normal gut flora .
Mode of Action
This compound is a toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . It is also used as a metabolic stimulant
Biochemical Pathways
It is known to be involved in oxidative processes, particularly in the uncoupling of oxidative phosphorylation . This suggests that it may have a significant impact on energy metabolism within cells.
Result of Action
As an uncoupler of oxidative phosphorylation, it likely disrupts normal energy metabolism within cells . This can lead to a variety of downstream effects, potentially including changes in cell function or viability.
Biochemical Analysis
Cellular Effects
It is known that 2,4-Dinitrophenylacetic acid can cause oxidative stress in the brain, depending on the dose, time, and gender
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, this compound administration showed attenuation impact on oxidative stress depending on both dose, time and gender . Detailed information on threshold effects and toxic or adverse effects at high doses is currently lacking.
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
The synthesis of 2,4-Dinitrophenylacetic acid typically involves the nitration of phenylacetic acid. The reaction is carried out by treating phenylacetic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The nitration process introduces nitro groups at the 2 and 4 positions of the phenyl ring, resulting in the formation of this compound .
In industrial settings, the production of this compound follows similar principles but may involve optimized reaction conditions and purification steps to ensure high yield and purity. The crude product is often purified by recrystallization from water .
Chemical Reactions Analysis
2,4-Dinitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dinitrophenylacetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a reagent for introducing dinitrophenyl groups into various molecules, facilitating the synthesis of complex organic compounds.
Biological Studies: The compound is used in the preparation of photoaffinity labels, which are crucial for studying protein-ligand interactions.
Pharmaceuticals: It is involved in the synthesis of intermediates for pharmaceutical compounds.
Industrial Applications: The compound is used in the production of dyes and agricultural chemicals .
Comparison with Similar Compounds
2,4-Dinitrophenylacetic acid can be compared with other nitrophenylacetic acids, such as:
2,4-Dinitrophenylpropionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.
2,4-Dinitrophenylbutyric acid: Contains a butyric acid moiety.
2,4-Dinitrophenylbenzoic acid: Has a benzoic acid moiety instead of acetic acid
The uniqueness of this compound lies in its specific reactivity due to the acetic acid moiety, which influences its behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-8(12)3-5-1-2-6(9(13)14)4-7(5)10(15)16/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNISYPADDTFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862349 | |
Record name | Benzeneacetic acid, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |
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Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 2,4-Dinitrophenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00000061 [mmHg] | |
Record name | 2,4-Dinitrophenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10384 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
643-43-6 | |
Record name | 2,4-Dinitrophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dinitrophenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6225 | |
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Record name | Benzeneacetic acid, 2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862349 | |
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Record name | 2,4-dinitrophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.363 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-dinitrophenylacetic acid formed in the context of cation exchange resins?
A1: Research indicates that this compound can be generated during the chemical degradation of certain cation exchange resins. Specifically, when the Tokem-308 cation exchanger (analogous to KU-2x8) is exposed to an oxidizing environment of nitric acid (HNO3) vapor and air at elevated temperatures (403-443 K), it undergoes structural breakdown. [] This degradation process results in the formation of several byproducts, with this compound and para-nitrobenzoic acid identified as two of the products. [] This finding is significant as it highlights a potential concern regarding the long-term stability and potential leaching of harmful compounds from such resins in specific industrial applications.
Q2: What are the known chemical reactions involving this compound?
A2: this compound has been studied in the context of several chemical reactions:
- Cyclization: Studies have explored the cyclization reactions of this compound. [] While the specifics of the reaction conditions and products are not detailed in the provided abstract, this highlights the compound's potential to undergo structural rearrangements leading to ring formation.
- Mannich Reaction: Research has revisited the Mannich reaction of this compound. [] The Mannich reaction is a classic organic reaction that allows for the amino alkylation of acidic protons adjacent to a carbonyl group. Understanding the reactivity of this compound in such reactions can be crucial for synthetic applications.
Q3: Is there any research on the physical properties of this compound?
A3: Yes, one study investigated the ionic conductance of this compound. [] While the abstract doesn't provide specific data, this research suggests an interest in understanding the compound's behavior in solution and its potential to dissociate into ions. This information can be relevant for applications where its ionization state is important, such as in electrochemical systems or specific analytical techniques.
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